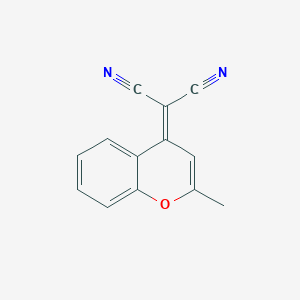

2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

Vue d'ensemble

Description

2-(2-Methyl-4H-chromen-4-ylidene)malononitrile is a chemical compound with the molecular formula C13H8N2O. It is characterized by its chromene ring structure fused with a malononitrile group

Analyse Des Réactions Chimiques

Knoevenagel Condensation

CMCN undergoes Knoevenagel condensation with aromatic aldehydes to form extended π-conjugated systems. This reaction is pivotal for creating fluorescent dyes and optoelectronic materials.

Reaction Mechanism:

-

Enolate Formation : The active methylene group in CMCN reacts with a base (e.g., piperidine) to form an enolate.

-

Nucleophilic Attack : The enolate attacks the aldehyde carbonyl group.

-

Elimination : Water is eliminated, forming a new C=C bond.

Experimental Data:

Key Findings :

-

Solvent polarity influences reaction kinetics, with toluene providing optimal yields .

-

Electron-withdrawing substituents on aldehydes enhance reaction rates due to increased electrophilicity .

Suzuki Cross-Coupling Reactions

CMCN derivatives participate in Suzuki-Miyaura cross-couplings to introduce aryl/vinyl groups, expanding their optoelectronic applications.

Reaction Setup:

-

Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF).

Case Study:

Product : Divinylthiophene-bridged CMCN derivative

Conditions :

-

Tributylvinyltin, Pd(PPh₃)₄, DMF, 110°C

Outcome : -

Absorption at 770 nm (λ<sub>max</sub>)

-

First hyperpolarizability (β) = 47,805 × 10<sup>−30</sup> esu

Nucleophilic Substitution

The malononitrile group in CMCN acts as an electron acceptor, enabling nucleophilic substitutions at the chromene ring.

Example:

Reaction : Substitution with thiophene derivatives

Conditions :

-

K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C

Product : Thiophene-CMCN hybrid

Properties : -

Bandgap: 1.78 eV

Cyclization Reactions

CMCN serves as a precursor in cyclization reactions to synthesize heterocyclic compounds.

Stability and Reactivity Trends

Applications De Recherche Scientifique

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

CMCN has been utilized in OLED technology due to its favorable photophysical properties. The compound's ability to emit light upon electrical excitation makes it a suitable candidate for use in display technologies. Its incorporation into OLED devices enhances their efficiency and color purity.

Organic Photovoltaics (OPVs)

In OPVs, CMCN serves as an electron acceptor , crucial for charge separation and transfer during the photovoltaic process. When light is absorbed, electrons are excited from donor materials to the CMCN acceptor, facilitating electricity generation. This mechanism is essential for improving the efficiency of organic solar cells.

Medicinal Chemistry

Therapeutic Potential

Recent studies indicate that CMCN may interact with biological molecules, suggesting potential therapeutic applications. For example, it has shown promise in modulating neurotransmitter release in neuronal cells, which could have implications for treating neurological disorders. Additionally, its interaction with cytochrome P450 enzymes points to possible roles in drug metabolism and pharmacokinetics.

Case Studies

- Neuronal Cells : In vitro studies demonstrated that CMCN modulates neurotransmitter release by interacting with ion channels, influencing synaptic transmission.

- Hepatic Cells : Research indicated that CMCN affects metabolic enzyme activity, altering cellular metabolism and potentially impacting liver function.

Chemical Synthesis

CMCN is also valuable in synthetic organic chemistry. It can undergo various transformations, such as reacting with salicylic aldehydes to yield different chromene derivatives. These reactions are facilitated by the electron-withdrawing nature of the malononitrile group, enhancing its utility as a building block for more complex organic molecules .

Fluorescent Probes

The compound has been explored as a component in fluorescent probes for biological imaging. Its ability to exhibit fluorescence under specific conditions allows it to be used in monitoring cellular processes and detecting biomolecules with high sensitivity. For instance, CMCN has been incorporated into probes designed for sensing NAD(P)H levels within cancer cells .

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to CMCN and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Vinylchromen-2-ylidene)malononitrile | Contains vinyl group | Enhanced photophysical properties |

| 2-(3-(4-Hydroxystyryl)-5,5-dimethylcyclohexenylidene)malononitrile | Hydroxystyryl moiety | Large Stokes shift for fluorescence |

| 2-Amino-3-cyano-4H-chromen-4-yloxy)malononitrile | Amino group substitution | Potential anti-cancer activity |

Mécanisme D'action

The mechanism by which 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparaison Avec Des Composés Similaires

Chromone: A closely related compound with similar chromene ring structure but lacking the malononitrile group.

Coumarin: Another compound with a chromene ring, often used in fragrances and pharmaceuticals.

Malononitrile derivatives: Various derivatives of malononitrile with different substituents.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CMCN) is a synthetic compound characterized by its unique chromene structure, which contributes to its diverse biological activities. This article explores the biological activity of CMCN, focusing on its interactions with biological systems, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

CMCN has the molecular formula C₁₃H₈N₂O and features a chromene moiety that enhances its optical properties and reactivity. The compound contains two nitrogen atoms and one oxygen atom, which are critical for its biological interactions and reactivity in chemical transformations.

The biological activity of CMCN is primarily attributed to its role as an electron acceptor in organic photovoltaic systems. Upon light absorption, CMCN facilitates charge separation and transfer, which is essential for generating electricity in solar cells. This property may also extend to interactions with biological molecules, suggesting potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to CMCN exhibit significant antimicrobial properties. For instance, derivatives of coumarin analogues have shown potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the chromene structure can enhance antibacterial potency .

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| CMCN Derivative 1 | S. aureus | 1 | High potency |

| CMCN Derivative 2 | E. coli | 4 | Moderate potency |

| CMCN Derivative 3 | Bacillus subtilis | 2 | High potency |

Cytotoxicity Studies

In vitro assays have demonstrated that CMCN exhibits low cytotoxicity against human liver cell lines (HepG2), suggesting a favorable safety profile for potential therapeutic applications . The compound's interactions with cellular targets may modulate metabolic pathways without inducing significant toxicity.

Case Studies

- Photovoltaic Applications : CMCN has been studied for its role in organic solar cells where it acts as an electron acceptor. The efficiency of charge transfer processes involving CMCN has been highlighted in various studies, demonstrating its significance in energy conversion technologies .

- Antimicrobial Research : A study evaluating the antimicrobial efficacy of coumarin derivatives found that compounds structurally related to CMCN displayed promising results against drug-resistant bacterial strains. These findings underscore the potential of CMCN as a scaffold for developing new antimicrobial agents .

Propriétés

IUPAC Name |

2-(2-methylchromen-4-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJXKRIRSDZFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00528971 | |

| Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15058-15-8 | |

| Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile suitable for use in photovoltaic devices?

A: this compound functions as a strong electron-withdrawing group due to the presence of the malononitrile moiety. This property is highly desirable in designing conjugated small-molecule dyes for photovoltaic devices []. When incorporated into a dye molecule, this compound helps to facilitate electron transfer processes, crucial for efficient light harvesting and energy conversion in solar cells.

Q2: Has this compound been used to develop materials with other functionalities?

A: Yes, researchers have successfully utilized this compound to develop a near-infrared (NIR) precipitating fluorochrome []. By conjugating this compound with a known fluorochrome, they were able to modify its properties, achieving both low lipophilicity and strong hydrophobicity. This modification resulted in a fluorochrome with antidiffusion properties, making it suitable for long-term in situ cell membrane bioimaging applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.